molecular formula C29H25NO2 B134174 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole CAS No. 198479-63-9

5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

Cat. No. B134174
M. Wt: 419.5 g/mol
InChI Key: KRIJKJMYOVWRSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole has been synthesized through a series of reactions starting from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one. The process involves benzylation, reduction, bromination, and the Bischler-Napieralski synthesis. This method is noted for its industrial applicability due to low cost, mild reaction conditions, minimal side reactions, and high yield .

Molecular Structure Analysis

While the specific molecular structure analysis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole is not detailed in the provided papers, the indole nucleus is a common feature in many biologically active molecules. For instance, the structure of a related compound, 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, was confirmed by single-crystal X-ray diffraction, and its molecular packing was analyzed using Hirshfeld surface analysis and DFT calculations . These techniques could similarly be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The indole moiety is a versatile scaffold that participates in various chemical reactions. For example, the thermal Fischer indolization of hydrazones has been used to synthesize pyrido[4,3-b]benzo[e]indol-1-ones, which can be further modified to produce antineoplastic agents . Although not directly related to the compound of interest, this demonstrates the reactivity of indole derivatives in the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be inferred from related compounds. For instance, 1-phenyl-3-methyl-4-benzoylpyrazol-5-one has been used as a reagent for the spectrophotometric determination of trace elements, indicating its potential utility in analytical chemistry . Additionally, the affinity of indole derivatives for biological receptors, such as the 5-HT6 receptor, has been reported, which suggests that the compound may also exhibit significant biological activity .

Scientific Research Applications

Synthesis and Industrial Preparation

5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole has been synthesized from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one. The process involves benzylation, reduction, bromination, and the Bischler-Möhlau synthesis. This method is suitable for industrial-scale production due to its cost-effectiveness, mild conditions, minimal side reactions, and high yield (L. Zuo, 2014).

Antioxidant and Antimicrobial Properties

Compounds related to 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, such as indole derivatives with 1,2,4-triazole moieties, have shown significant in vitro antioxidant properties. They exhibit scavenging capacities comparable to BHT, especially those containing 1,2,4-triazole-5(4H)-thione moiety. Some compounds in this group also demonstrate slight antimicrobial activity against various microorganisms (S. Baytas et al., 2012).

Anticancer Activity

A series of 5-(3-indolyl)-1,3,4-thiadiazoles, which are structurally related to 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, have been synthesized and evaluated for their anticancer properties. Specific derivatives showed substantial cytotoxicity against multiple cancer cell lines, highlighting the potential of this compound class in cancer treatment (Dalip Kumar et al., 2010).

Antifungal Activity

Novel derivatives of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole have demonstrated promising antifungal activity against various human pathogenic fungal strains. Molecular docking studies suggest these compounds could be optimized as potential antifungal drugs (Urja D. Nimbalkar et al., 2016).

properties

IUPAC Name

3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO2/c1-21-27-18-26(32-20-23-10-6-3-7-11-23)16-17-28(27)30-29(21)24-12-14-25(15-13-24)31-19-22-8-4-2-5-9-22/h2-18,30H,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIJKJMYOVWRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396923
Record name 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

CAS RN

198479-63-9
Record name 3-Methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198479-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole, 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-
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Synthesis routes and methods I

Procedure details

4-Benzyloxy phenyl hydrazine hydrochloride (1.0 g, 4 mmol), 4-benzyloxy propiophenone (0.96 g, 4 mmol) and acetic acid (10 μl, 0.17 mmol) were suspended in 15 ml of acetonitrile and the mixture was refluxed for 12 hrs at a temperature of 81-82° C. Then mixture was cooled to 10-15° C. within 1 hr. The white product was filtered and washed with chilled acetonitrile (3 ml). 5-Benzyloxy-2-(4-benzyloxy phenyl)-3-methyl-1H-indole (1) melting at 149-150° C. was obtained in a yield of 1.0 g (60%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
10 μL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Benzyloxy phenyl hydrazine hydrochloride (1.0 g, 4 mmol), 4-benzyloxy propiophenone (0.96 g, 4 mmol) were suspended in 15 ml of ethanol and mixture was refluxed for 12 hrs at a temperature of 75-80° C. Then the mixture was cooled to 10-15° C. within 1 hr. The white product was filtered and washed with chilled ethanol (3 ml). The title compound 5-benzyloxy-2-(4-benzyloxy phenyl)-3-methyl-1H-indole (formula-1) melting at 152-153° C. and purity by HPLC 99.5% was obtained in a yield of 1.4 g (83.6%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PM Kelly, SA Bright, D Fayne, JK Pollock… - Bioorganic & Medicinal …, 2016 - Elsevier
Breast cancer is the second most common cancer worldwide after lung cancer with the vast majority of early stage breast cancers being hormone-dependent. One of the major …
Number of citations: 21 www.sciencedirect.com
TT Lušin, T Tomašić, J Trontelj, A Mrhar… - Chemico-biological …, 2012 - Elsevier
Bazedoxifene is a selective estrogen receptor modulator (SERM) that has been developed for use in post-menopausal osteoporosis. However, it contains a potentially toxic 5-hydroxy-3-…
Number of citations: 9 www.sciencedirect.com
BT Michalsen - 2013 - search.proquest.com
The metabolism of estrogens to electrophilic metabolites (bioactivation) has been postulated as a contributing factor in the initiation and/or promotion of cancer in hormone-sensitive …
Number of citations: 3 search.proquest.com

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